BenchChemオンラインストアへようこそ!

5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine

Regioselective SNAr HIF-PHD inhibitor synthesis Pyrazolopyrimidine methoxylation

5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine (CAS 916065-15-1) is a dichlorinated pyrazolo[4,3-d]pyrimidine derivative bearing a 4-methoxybenzyl (PMB) substituent at the N2 position. With a molecular formula of C₁₃H₁₀Cl₂N₄O and molecular weight of 309.15 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and HIF-prolyl hydroxylase domain (HIF-PHD) modulation.

Molecular Formula C13H10Cl2N4O
Molecular Weight 309.15 g/mol
CAS No. 916065-15-1
Cat. No. B3302326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine
CAS916065-15-1
Molecular FormulaC13H10Cl2N4O
Molecular Weight309.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C3C(=N2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C13H10Cl2N4O/c1-20-9-4-2-8(3-5-9)6-19-7-10-11(18-19)12(14)17-13(15)16-10/h2-5,7H,6H2,1H3
InChIKeyRWFUASGPPLRSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine (CAS 916065-15-1): Core Scaffold Identity and Procurement Rationale


5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine (CAS 916065-15-1) is a dichlorinated pyrazolo[4,3-d]pyrimidine derivative bearing a 4-methoxybenzyl (PMB) substituent at the N2 position [1]. With a molecular formula of C₁₃H₁₀Cl₂N₄O and molecular weight of 309.15 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and HIF-prolyl hydroxylase domain (HIF-PHD) modulation [2]. Its dual chlorine atoms at the C5 and C7 positions enable sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, while the PMB group functions as a traceless protecting group that can be selectively removed under acidic conditions to reveal the N2-unsubstituted scaffold for further derivatization [3].

Why 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Unprotected or Differently Substituted Pyrazolo[4,3-d]pyrimidine Analogs


In-class pyrazolo[4,3-d]pyrimidine scaffolds are not interchangeable due to three critical structural determinants: (i) the N2 PMB protecting group, which blocks NH-mediated side reactions and governs solubility and crystallinity during multi-step synthesis, whereas the unprotected N1–H analog (CAS 1196157-42-2) introduces a free NH that can compete as a nucleophile or participate in unwanted hydrogen-bonding interactions; (ii) the dual C5/C7 chlorine substitution pattern that enables ordered, sequential SNAr diversification — a feature absent in mono-chlorinated or differently halogenated congeners; and (iii) the PMB group's orthogonal deprotection chemistry (TFA/triisopropylsilane), which allows late-stage unmasking without perturbing the installed C5 and C7 substituents [1][2]. Substituting with an N2-methyl (CAS 1630907-06-0) or N2-(2-methoxyethyl) (CAS 1630906-96-5) analog forfeits this traceless deprotection capability, permanently locking the N2 substituent and eliminating a key diversification handle .

Quantitative Differentiation Evidence for 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine vs. Closest Analogs


Regioselective C7 Methoxylation via SNAr: 91% Isolated Yield vs. Competitive C5 Substitution Risk in Unprotected Scaffolds

Treatment of the target compound (CAS 916065-15-1) with sodium methylate in THF/MeOH/water delivers 5-chloro-7-methoxy-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine in 91% isolated yield, as documented in the HIF-PHD inhibitor patent literature [1]. This high-yielding C7-selective substitution exploits the enhanced electrophilicity at C7 conferred by the adjacent N6 and N1 nitrogen atoms [2]. In contrast, the unprotected analog 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1196157-42-2) carries a free NH at N1 that can undergo competing deprotonation and nucleophilic side reactions under basic methoxide conditions, potentially eroding regioselectivity and yield — a risk not quantified but mechanistically significant [3].

Regioselective SNAr HIF-PHD inhibitor synthesis Pyrazolopyrimidine methoxylation

Traceless PMB Deprotection Capability: Orthogonal Unmasking vs. Permanently Alkylated N2 Analogs

The PMB group on the target compound can be cleanly removed by treatment with TFA and triisopropylsilane (i-Pr₃SiH) in CH₂Cl₂ to yield the corresponding N2-unsubstituted pyrazolo[4,3-d]pyrimidine [1]. This is explicitly demonstrated in kinase inhibitor patent US9802937B2, where 7-chloro-2-(4-methoxybenzyl)-5-phenyl-2H-pyrazolo[4,3-d]pyrimidine undergoes microwave-assisted TFA deprotection at 140 °C for 5 minutes to reveal the free NH scaffold [2]. In contrast, the N2-methyl analog (CAS 1630907-06-0) and N2-(2-methoxyethyl) analog (CAS 1630906-96-5) bear permanently installed alkyl groups that cannot be removed post-synthesis, eliminating the option of late-stage N2 diversification . The PMB strategy thus provides an additional orthogonal vector for scaffold elaboration that non-PMB analogs lack.

PMB protecting group TFA deprotection N2-unsubstituted pyrazolopyrimidine

Chlorination Synthesis Yield from Dione Precursor: 83% Yield Benchmarking the Accessibility of the Target Intermediate

The target compound is synthesized from 2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 916065-14-0) via treatment with POCl₃ and N,N-diisopropylethylamine (DIPEA) in toluene at reaction time of 1.5 hours, affording an 83% isolated yield [1]. This yield compares favorably to the general range of 60–85% reported for POCl₃-mediated chlorination of pyrimidine-diones in the literature [2]. The upstream dione precursor (CAS 916065-14-0) is commercially available at 95% purity from multiple vendors, ensuring a reliable supply chain for the chlorination step . For procurement planning, this establishes that the target compound can be accessed in multi-gram quantities with a single, high-yielding transformation from a readily available precursor.

POCl₃ chlorination Pyrazolopyrimidine synthesis Dione-to-dichloride conversion

Patent-Validated Application as a Protected Intermediate for Multi-Target Kinase Inhibitor Libraries

The target compound is explicitly employed as a protected intermediate in US9802937B2, where 7-chloro-2-(4-methoxybenzyl)-5-phenyl-2H-pyrazolo[4,3-d]pyrimidine — a derivative bearing the core PMB-protected scaffold — undergoes microwave-assisted SNAr with various amino-heterocycles (1H-indazol-5-amine, 1H-benzo[d][1,2,3]triazol-5-amine, and 4-(piperidin-1-yl)aniline) at 140 °C for 5 minutes, followed by TFA deprotection to yield a library of N2-unsubstituted 5,7-disubstituted kinase inhibitors targeting SYK, LRRK2, and MYLK [1]. This contrasts with the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold (CAS 1196157-42-2), where the free NH is present throughout the synthetic sequence and may require additional protection/deprotection steps or risk NH alkylation [2]. The PMB-protected approach enables a streamlined three-step sequence: C7 SNAr, C5 SNAr, then global PMB deprotection — reducing the total step count by at least one protecting group manipulation compared to the unprotected scaffold route.

SYK kinase inhibitor LRRK2 inhibitor MYLK inhibitor Microwave-assisted synthesis

Computed Physicochemical Differentiation: LogP and Solubility vs. Unprotected Core Scaffold

The target compound (CAS 916065-15-1) has an estimated water solubility of 43.5 mg/L at 25 °C (log Kow: 2.81), based on the WSKOW v1.41 model . By comparison, the unprotected core scaffold 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1196157-42-2) has a computed XLogP3-AA of 1.8 with molecular weight of 189.00 g/mol [1]. While direct solubility data for the unprotected scaffold are not available from authoritative databases, the target compound's ~3.4 logP (computed) and ~43.5 mg/L solubility reflect the lipophilic contribution of the PMB group, which enhances organic solvent miscibility and facilitates partitioning into non-aqueous reaction media during synthesis. For procurement considerations, this moderate lipophilicity profile (logP 2.8–3.4) is consistent with compounds intended as synthetic intermediates rather than final drug candidates, where excessively high logP (>5) would complicate purification.

Lipophilicity Aqueous solubility Physicochemical profiling

Procurement-Relevant Application Scenarios for 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine


HIF-PHD Inhibitor Lead Optimization: C7 Diversification via Regioselective Methoxylation

In HIF-PHD inhibitor programs, the target compound's C7 chlorine undergoes high-yielding (91%) SNAr methoxylation with sodium methylate to install a methoxy group while leaving the C5 chlorine intact for subsequent diversification [1]. This regioselectivity is critical for constructing 5-chloro-7-alkoxy-pyrazolo[4,3-d]pyrimidine intermediates en route to orally bioavailable HIF-PHD inhibitors, as demonstrated in patent US20150239889A1 [2]. Procurement of this specific intermediate enables rapid access to the C7-alkoxy series without requiring protecting group manipulation at N2.

Multi-Target Kinase Inhibitor Library Synthesis: Streamlined Three-Step Protocol

The PMB-protected scaffold enables a concise three-step library synthesis protocol: (1) microwave-assisted C7 SNAr with amino-heterocycles, (2) C5 substitution with a more nucleophilic amine, and (3) global PMB deprotection with TFA [1]. This protocol has been validated in US9802937B2 for generating SYK, LRRK2, and MYLK inhibitors, where the protected intermediate avoids NH alkylation side reactions that would occur with the unprotected scaffold (CAS 1196157-42-2) [2]. Groups synthesizing kinase-focused compound libraries benefit from procuring the PMB-protected intermediate to minimize step count and maximize analog throughput.

Late-Stage N2 Diversification via Traceless PMB Deprotection

Following sequential C7 and C5 functionalization, the PMB group is removed under acidic conditions (TFA, i-Pr₃SiH, CH₂Cl₂) to reveal the N2-unsubstituted pyrazolo[4,3-d]pyrimidine, which can then be further elaborated with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides) for SAR exploration [1]. This orthogonal deprotection strategy enables access to two distinct final compound sets from a single intermediate — one retaining the PMB group at N2 and one bearing an alternative N2 substituent [2]. This dual-output capability is not available from permanently N2-alkylated analogs such as CAS 1630907-06-0 or CAS 1630906-96-5, making the PMB-protected compound the preferred procurement choice for programs requiring N2 SAR.

CRF-1 Receptor Antagonist Intermediate: Accessing Aryl-Substituted Pyrazolopyrimidines

The target compound has been referenced as a key intermediate in pyrazolopyrimidine derivatives claimed as CRF (corticotropin-releasing factor) receptor antagonists in EP1903045A1, where the dichloro scaffold serves as a precursor for sequential aryl/heteroaryl introduction at C5 and C7 [1]. The PMB group ensures that the N2 position remains masked during cross-coupling or SNAr steps, preventing undesired N-arylation that could occur with the unprotected scaffold. For CRF-1 antagonist programs requiring 5,7-diaryl-pyrazolo[4,3-d]pyrimidine cores, this intermediate provides a clean synthetic entry point.

Quote Request

Request a Quote for 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.